
Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(beta-Chlorophenethyl)toluene: is a chemical compound characterized by a beta-chlorophenethyl group attached to the para-position of the toluene ring. Its molecular formula is C15H15Cl, and it has a molecular weight of 230.73 g/mol . This compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and fragrances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-(beta-Chlorophenethyl)toluene typically involves the reaction of p-tolylmagnesium bromide with beta-chlorophenethyl chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually refluxed for several hours, followed by workup and purification to obtain the desired product .
Industrial Production Methods: Industrial production of p-(beta-Chlorophenethyl)toluene involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: p-(beta-Chlorophenethyl)toluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in water, sodium cyanide in ethanol, ammonia in ethanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxyl derivatives, nitriles, amines.
Aplicaciones Científicas De Investigación
Chemistry: p-(beta-Chlorophenethyl)toluene is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules used in research and development .
Biology: In biological research, p-(beta-Chlorophenethyl)toluene is used to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound to understand the behavior and toxicity of similar substances .
Medicine: The compound is used in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular systems. Its derivatives have shown potential in treating various medical conditions .
Industry: In the industrial sector, p-(beta-Chlorophenethyl)toluene is used in the production of agrochemicals and fragrances. Its stability and reactivity make it a valuable intermediate in manufacturing processes .
Mecanismo De Acción
The mechanism of action of p-(beta-Chlorophenethyl)toluene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, its derivatives may interact with neurotransmitter receptors, affecting signal transmission in the nervous system .
Comparación Con Compuestos Similares
- 1-Chloro-1-phenyl-2-(p-tolyl)ethane
- 1-(2-chloro-2-phenylethyl)-4-methylbenzene
- Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl-
Comparison: Compared to similar compounds, p-(beta-Chlorophenethyl)toluene is unique due to its specific substitution pattern on the toluene ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
4714-15-2 |
|---|---|
Fórmula molecular |
C15H15Cl |
Peso molecular |
230.73 g/mol |
Nombre IUPAC |
1-(2-chloro-2-phenylethyl)-4-methylbenzene |
InChI |
InChI=1S/C15H15Cl/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3 |
Clave InChI |
BKQKPNDZUKAELX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


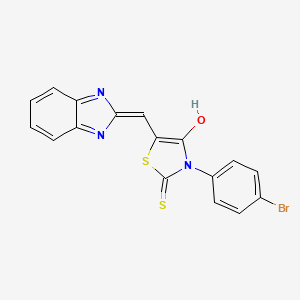



![4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide](/img/structure/B12118559.png)
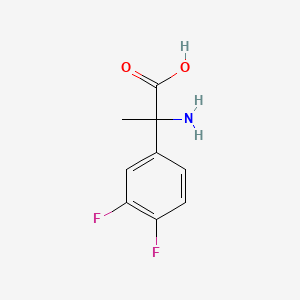
![(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12118563.png)
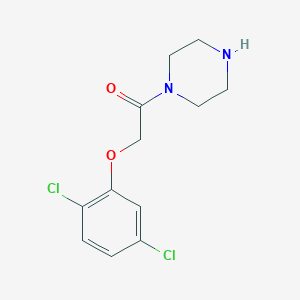
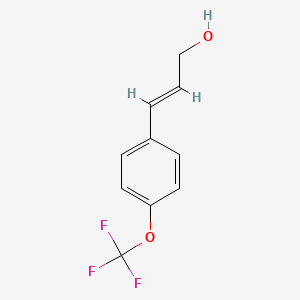


![4-[2-(4-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12118581.png)
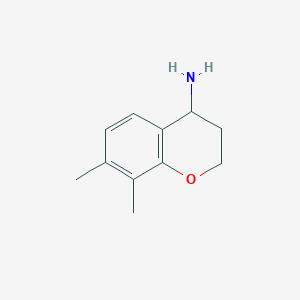
![Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-](/img/structure/B12118597.png)
